molecular formula C19H27Cl3N2O B5250118 4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide CAS No. 5525-25-7

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide

Cat. No.: B5250118
CAS No.: 5525-25-7
M. Wt: 405.8 g/mol
InChI Key: BJLZUAVCKDWWJP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide is a synthetic organic compound of significant interest in specialized chemical research and development. Its complex structure, which integrates a benzamide core with both 4- tert -butyl and 2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl substituents, presents a unique scaffold for pharmaceutical and chemical exploration . The molecular formula is C 19 H 27 Cl 3 N 2 O . While specific biological targets or mechanisms of action for this precise molecule are not detailed in the available literature, compounds featuring piperidine and benzamide motifs are frequently investigated for their potential to interact with various biological systems. For instance, related piperidine-containing structures are being explored in other contexts as selective agonists for cannabinoid receptors (such as CB2), which is a promising target for immune modulation and pain management without psychoactive side effects . Other research into piperidinyl-indole derivatives highlights the ongoing interest in such chemical frameworks for developing inhibitors of complement factor B, a key component of the immune response . This suggests that this compound may serve as a valuable intermediate or lead compound in similar investigative pathways, particularly for researchers focused on medicinal chemistry and the discovery of novel bioactive molecules.

Properties

IUPAC Name

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27Cl3N2O/c1-13-9-11-24(12-10-13)17(19(20,21)22)23-16(25)14-5-7-15(8-6-14)18(2,3)4/h5-8,13,17H,9-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLZUAVCKDWWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385978
Record name F0095-2368
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5525-25-7
Record name F0095-2368
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • 4-tert-butyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide (CAS 324073-58-7): Replaces the 4-methylpiperidine with a 3-chloroanilino group. Molecular formula: C₁₉H₂₀Cl₄N₂O; Molecular weight: 434.17. Predicted properties: Boiling point 563.3°C, density 1.342 g/cm³, pKa 12.36. The aromatic amine (3-chloroanilino) likely reduces solubility compared to the cyclic amine in the target compound .
  • 4-Methoxy-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide (CAS 301360-08-7): Methoxy group at the benzamide para position instead of tert-butyl. Piperidinyl (non-methylated) instead of 4-methylpiperidinyl.

Modifications on the Ethyl Side Chain

  • 4-Fluoro-N-[2,2,2-trichloro-1-((4-methylphenyl)carbamothioylamino)ethyl]benzamide (CID 5210964): Incorporates a thiourea-linked 4-methylphenyl group. Molecular formula: C₁₇H₁₅Cl₃FN₃OS; SMILES includes a fluorine and carbamothioyl group. The thiourea moiety may enhance hydrogen bonding with biological targets, differing from the target compound’s piperidine-mediated interactions .
  • AMG Series (TRPA1 Antagonists) :

    • Examples: AMG2504 (nitro substituent), AMG5445 (methoxy), AMG7160 (bromo).
    • Feature a sulfanyl group (e.g., 4-chlorophenylsulfanyl) instead of piperidine.
    • Demonstrated species-specific TRPA1 antagonism, highlighting how substituents dictate receptor affinity .

Piperidine vs. Aromatic Amine Derivatives

  • TG6–133-1 (4-fluoro-N-(2-(4-methylpiperidin-1-yl)phenyl)benzamide):
    • Shares the 4-methylpiperidine group but attached to a phenyl ring rather than an ethyl chain.
    • Reported as a positive allosteric modulator with 1H NMR and LCMS data confirming structure .
    • Illustrates that piperidine placement impacts spatial orientation in receptor binding.

Physicochemical and Pharmacological Trends

Molecular Weight and Lipophilicity

  • Target Compound : Estimated molecular weight ~420–440 g/mol (based on analogues). The tert-butyl and trichloroethyl groups contribute to high logP, suggesting poor aqueous solubility.
  • Comparison :
    • ’s compound (MW 434.19) has higher Cl content, increasing density (1.342 g/cm³).
    • Methoxy-substituted analogs (e.g., CAS 301360-08-7) likely exhibit lower logP due to polar groups .

Biological Activity

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C18H24Cl3N2O
  • Molecular Weight : 392.76 g/mol
  • CAS Number : 5525-25-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits properties that may influence neurotransmitter systems, particularly those related to the cholinergic and dopaminergic pathways. The presence of the piperidine moiety suggests potential interactions with receptors involved in cognitive functions and mood regulation.

Anticholinergic Effects

Research indicates that compounds similar to this compound may exhibit anticholinergic properties. These effects can be beneficial in treating conditions characterized by excessive cholinergic activity, such as certain types of dementia and Parkinson's disease.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) peptides. The compound's ability to inhibit Aβ aggregation suggests a potential role in Alzheimer's disease therapy.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. It has shown activity against various bacterial strains, indicating its potential as an antibacterial agent.

Study on Neuroprotection

A study investigated the neuroprotective effects of similar compounds on astrocytes exposed to Aβ 1-42. The results indicated a significant reduction in cell death when treated with these compounds, highlighting their potential role in neurodegenerative disease management .

Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of related benzamide derivatives. The findings revealed that these compounds effectively inhibited the growth of several pathogenic bacteria, further supporting the exploration of this compound as a potential therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticholinergicInhibition of cholinergic activity
NeuroprotectiveReduced Aβ-induced cell death in astrocytes
AntimicrobialInhibition of growth in pathogenic bacteria

Q & A

Q. Advanced

  • Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures. The trichloroethyl group may lower thermal stability compared to non-halogenated analogs .
  • Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and polymorphic forms .
  • Accelerated stability studies : Store the compound under controlled humidity/temperature (e.g., 40°C/75% RH) for 1–3 months, monitoring degradation via HPLC .

What computational tools are effective for predicting the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina, Glide) : Models binding poses with proteins, prioritizing residues near the trichloroethyl and benzamide groups .
  • QM/MM simulations : Evaluate covalent bonding mechanisms (e.g., nucleophilic attack on the trichloroethyl carbon) .
  • Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors in the benzamide) for activity .

How should researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced
Contradictions often stem from:

  • Poor bioavailability : Use PAMPA assays to predict intestinal absorption or modify formulations (e.g., nanoparticles) .
  • Metabolic clearance : Perform hepatocyte stability assays and identify metabolites via LC-MS/MS .
  • Off-target effects : Chemical proteomics (e.g., affinity-based protein profiling) maps unintended interactions .

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